molecular formula C9H14N4O2 B8003897 4-Amino-1-(oxan-4-yl)-1h-pyrazole-3-carboxamide

4-Amino-1-(oxan-4-yl)-1h-pyrazole-3-carboxamide

Cat. No. B8003897
M. Wt: 210.23 g/mol
InChI Key: ICAXULQQARIDLK-UHFFFAOYSA-N
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Description

4-Amino-1-(oxan-4-yl)-1h-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C9H14N4O2 and its molecular weight is 210.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Amino-1-(oxan-4-yl)-1h-pyrazole-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Amino-1-(oxan-4-yl)-1h-pyrazole-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis and Characterization : This compound has been synthesized and characterized in various studies. It serves as a key intermediate in the synthesis of various heterocyclic compounds with potential pharmacological interests, as indicated by McLaughlin et al. (2016) and El‐Mekabaty (2014) (McLaughlin et al., 2016) (El‐Mekabaty, 2014).

  • Antitumor and Anticancer Activities : Some derivatives of this compound have shown promising antitumor and anticancer activities. Hafez et al. (2013) and Ghorab et al. (2014) reported the synthesis of pyrazolopyrimidines and Schiff bases derived from amino pyrazole carboxamides, demonstrating significant in vitro antitumor activities against various human cancer cell lines (Hafez et al., 2013) (Ghorab et al., 2014).

  • Antibacterial Properties : Palkar et al. (2017) synthesized novel analogs of pyrazol-5-ones with potential antibacterial properties. The study found compounds showing promising antibacterial activity against various strains, including Staphylococcus aureus and Bacillus subtilis (Palkar et al., 2017).

  • Synthetic Cannabinoid Identification : In forensic toxicology, novel pyrazole-carboxamide type synthetic cannabinoids were identified, as reported by Uchiyama et al. (2015). This research underlines the importance of this compound in the identification and classification of new synthetic cannabinoids (Uchiyama et al., 2015).

  • Anti-TMV Activity : Zhang et al. (2012) synthesized N-substituted pyrazol-5-carboxamides that showed significant inactivation effects against Tobacco Mosaic Virus (TMV), indicating its potential use in agricultural applications (Zhang et al., 2012).

  • Molecular Docking Studies : Sribalan et al. (2016) conducted molecular docking studies on pyrazole-5-carboxamide chalcone hybrids, exploring their antibacterial, anti-inflammatory, and antioxidant activities. This study highlights the diverse biological activities of these compounds (Sribalan et al., 2016).

  • Heterocyclic Synthesis Applications : Prabakaran et al. (2012) demonstrated the use of pyrazole carboxamide in the synthesis of heterocyclic compounds, highlighting its role as a valuable building block in organic synthesis (Prabakaran et al., 2012).

properties

IUPAC Name

4-amino-1-(oxan-4-yl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O2/c10-7-5-13(12-8(7)9(11)14)6-1-3-15-4-2-6/h5-6H,1-4,10H2,(H2,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICAXULQQARIDLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N2C=C(C(=N2)C(=O)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-1-(oxan-4-yl)-1h-pyrazole-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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